molecular formula C23H24ClNS B13146167 2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine

2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine

Cat. No.: B13146167
M. Wt: 382.0 g/mol
InChI Key: OCVAMYWULTVFIU-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine: is a chemical compound with the molecular formula C23H24ClNS and a molecular weight of 381.96136 g/mol . This compound is characterized by the presence of a tritylthio group attached to an ethylamine backbone, which is further substituted with a chlorine atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine typically involves the reaction of tritylthiol with an appropriate ethylamine derivative.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

Major Products:

    Substitution Products: Formation of new compounds with different substituents replacing the chlorine atom.

    Oxidation Products: Sulfoxides or sulfones from the oxidation of the tritylthio group.

    Hydrolysis Products: Free tritylthiol and corresponding amine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(tritylthio)ethyl)ethan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tritylthio group can interact with molecular targets through thiol-disulfide exchange reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C23H24ClNS

Molecular Weight

382.0 g/mol

IUPAC Name

N-(2-chloroethyl)-2-tritylsulfanylethanamine

InChI

InChI=1S/C23H24ClNS/c24-16-17-25-18-19-26-23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,25H,16-19H2

InChI Key

OCVAMYWULTVFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNCCCl

Origin of Product

United States

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